Hsp90-IN-12

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

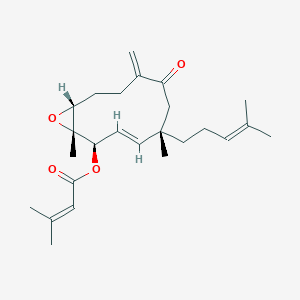

C25H36O4 |

|---|---|

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

[(1R,2R,3E,5S,11R)-1,5-dimethyl-8-methylidene-5-(4-methylpent-3-enyl)-7-oxo-12-oxabicyclo[9.1.0]dodec-3-en-2-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C25H36O4/c1-17(2)9-8-13-24(6)14-12-21(28-23(27)15-18(3)4)25(7)22(29-25)11-10-19(5)20(26)16-24/h9,12,14-15,21-22H,5,8,10-11,13,16H2,1-4,6-7H3/b14-12+/t21-,22-,24-,25+/m1/s1 |

Clave InChI |

MNRDTUSOZNXFSE-OCVBQOCNSA-N |

SMILES isomérico |

CC(=CCC[C@]\1(CC(=O)C(=C)CC[C@@H]2[C@@](O2)([C@@H](/C=C1)OC(=O)C=C(C)C)C)C)C |

SMILES canónico |

CC(=CCCC1(CC(=O)C(=C)CCC2C(O2)(C(C=C1)OC(=O)C=C(C)C)C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

Hsp90-IN-12: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Hsp90-IN-12, also known as vibsanin A analog C (VAC), has been identified as a novel inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cancer cells, its impact on Hsp90 client proteins, and the experimental methodologies used to elucidate its function.

Core Mechanism: Inhibition of Hsp90 Chaperone Activity

This compound exerts its anti-cancer effects by directly targeting and inhibiting the chaperone function of Hsp90. This inhibition disrupts the cellular machinery responsible for the proper folding and stability of a multitude of oncogenic proteins, leading to their degradation and subsequent downstream effects on cancer cell viability.

Quantitative Analysis of Biological Activity

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potent anti-proliferative effects across a range of human cancer cell lines.

Table 1: Anti-Proliferative Activity of this compound (VAC) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 1.8 |

| PANC-1 | Pancreatic Carcinoma | 2.1 |

| HT-29 | Colon Adenocarcinoma | 2.3 |

| HeLa | Cervical Adenocarcinoma | 2.5 |

| PC-3 | Prostate Adenocarcinoma | 3.1 |

Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.

Impact on Hsp90 Client Proteins and Signaling Pathways

A key consequence of Hsp90 inhibition by this compound is the destabilization and subsequent degradation of its client proteins. This leads to the disruption of multiple signaling pathways critical for tumor progression. Western blot analysis has shown a dose-dependent decrease in the levels of key client proteins such as Akt, Cdk4, and HER2, alongside an induction of Hsp70, a classic hallmark of Hsp90 inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay

This protocol is used to determine the anti-proliferative effect of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., A549, PANC-1, HT-29, HeLa, PC-3) in 96-well plates at a density of 3 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 72 hours.

-

MTT Assay: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis

This protocol is used to assess the levels of Hsp90 client proteins and Hsp70 induction following treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Akt, Cdk4, HER2, Hsp70, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vitro Hsp90 Chaperone Activity Assay (Luciferase Refolding)

This assay directly measures the inhibitory effect of this compound on the chaperone activity of Hsp90.

-

Denaturation of Luciferase: Thermally denature firefly luciferase to use as the substrate.

-

Refolding Reaction: Initiate the refolding of the denatured luciferase in a reaction mixture containing recombinant Hsp90, Hsp70, Hsp40, HOP, p23, an ATP-regenerating system, and varying concentrations of this compound.

-

Luciferase Activity Measurement: At various time points, measure the renatured luciferase activity using a luminometer by adding luciferin (B1168401) substrate.

-

Analysis: Compare the luciferase activity in the presence of this compound to the vehicle control to determine the extent of inhibition of Hsp90-dependent protein refolding.

Hsp90-IN-12: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for therapeutic intervention. Hsp90-IN-12, also known as Vibsanin A analog C (VAC), has been identified as a novel inhibitor of Hsp90, demonstrating potent anti-proliferative activity across various cancer cell lines. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in the fields of cancer research and drug development.

Discovery of this compound

This compound was discovered through the synthesis and biological evaluation of a series of analogs of Vibsanin A, a natural product known for its various biological activities. The initial screening of these analogs revealed that this compound (Vibsanin A analog C) exhibited the most potent anti-proliferative effects against a panel of human cancer cell lines. Further investigation into its mechanism of action confirmed that its anti-cancer activity is a result of Hsp90 inhibition.

The discovery process can be visualized as a logical workflow:

Caption: Discovery workflow of this compound.

Synthesis of this compound

The chemical synthesis of this compound (Vibsanin A analog C) is a multi-step process starting from known precursors. The detailed synthetic route is outlined in the primary literature by Miura K, et al. While the full step-by-step synthesis is extensive, a simplified representation of the key transformations is provided below.

The synthesis involves the strategic formation of the characteristic vibsane diterpenoid core followed by modifications to introduce the specific functionalities of this compound.

Caption: Simplified synthetic route to this compound.

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-proliferative activity against a variety of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) |

| HT1080 | Fibrosarcoma | 1.5 |

| HT-29 | Colon Cancer | 2.8 |

| HCT116 | Colon Cancer | 2.1 |

| MKN45 | Gastric Cancer | 2.5 |

| A549 | Lung Cancer | 3.6 |

| HeLa | Cervical Cancer | 2.2 |

Experimental Protocols

Anti-proliferative Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

Hsp90-Mediated Luciferase Refolding Assay

This in vitro assay assesses the ability of this compound to inhibit the chaperone function of Hsp90.

Materials:

-

Recombinant human Hsp90α

-

Luciferase

-

Rabbit reticulocyte lysate

-

This compound

-

Luciferin (B1168401) substrate

-

ATP

-

Luminometer

Procedure:

-

Denature luciferase by heating.

-

Prepare a reaction mixture containing rabbit reticulocyte lysate, ATP, and the denatured luciferase.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture to allow for Hsp90-mediated refolding of luciferase.

-

Measure the restored luciferase activity by adding luciferin substrate and quantifying the luminescence using a luminometer.

-

Determine the inhibitory effect of this compound on luciferase refolding.

Mechanism of Action: Hsp90 Signaling Pathway Inhibition

Hsp90 is essential for the stability and function of numerous oncoproteins. Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways and leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound.

Conclusion

This compound is a promising novel Hsp90 inhibitor with potent anti-proliferative activity against a range of cancer cell lines. Its discovery as a Vibsanin A analog highlights the potential of natural product-inspired drug discovery. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals interested in the further investigation and development of this compound and related compounds as potential anti-cancer therapeutics.

Hsp90-IN-12: A Vibsanin A Analog as a Novel Hsp90 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a pivotal role in the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are key mediators of signal transduction pathways that are frequently dysregulated in cancer, making Hsp90 a compelling target for therapeutic intervention. Hsp90-IN-12, also known as vibsanin A analog C (VAC), has emerged as a novel inhibitor of Hsp90.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its characterization.

This compound is a synthetic analog of vibsanin A, a natural product isolated from Viburnum awabuki.[1] It has demonstrated potent anti-proliferative activity against a variety of human cancer cell lines.[1][2][3] The primary mechanism of action of this compound is the inhibition of the chaperone function of Hsp90, which leads to the degradation of Hsp90 client proteins and subsequent disruption of oncogenic signaling pathways.[1]

Physicochemical Properties

| Property | Value | Reference |

| Compound Name | This compound (vibsanin A analog C) | [2][3] |

| CAS Number | 2408643-60-5 | [2][3] |

| Molecular Formula | C25H36O4 | [2][3] |

| Molecular Weight | 400.55 | [2][3] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the ATPase activity of Hsp90, a critical step in the chaperone's functional cycle. This inhibition disrupts the chaperoning of a multitude of client proteins, many of which are oncoproteins essential for tumor growth and survival. The destabilized client proteins are then targeted for degradation via the ubiquitin-proteasome pathway. This leads to the simultaneous downregulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data

Anti-proliferative Activity of this compound

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 1.5 |

| HT-29 | Colon Cancer | 2.1 |

| MCF7 | Breast Cancer | 3.5 |

| A549 | Lung Cancer | 4.2 |

| PANC-1 | Pancreatic Cancer | 2.8 |

Data extracted from Miura K, et al. Bioorg Med Chem. 2020.

Effect on Hsp90 Client Proteins

Treatment with this compound leads to a dose-dependent degradation of known Hsp90 client proteins.

| Client Protein | Cell Line | This compound (µM) | Degradation (%) |

| Akt | HeLa | 5 | 65 |

| Raf-1 | HeLa | 5 | 72 |

| HER2 | SK-BR-3 | 5 | 58 |

Data represents the percentage decrease in protein levels compared to vehicle-treated control cells after 24 hours of treatment, as determined by western blot analysis from Miura K, et al. Bioorg Med Chem. 2020.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, HT-29, MCF7, A549, PANC-1)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Client Protein Degradation

This protocol is used to confirm the on-target effect of this compound by observing the degradation of Hsp90 client proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound for 24 hours.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Hsp90-Mediated Luciferase Refolding Assay

This in vitro assay measures the ability of this compound to inhibit the chaperone-mediated refolding of denatured luciferase.

Materials:

-

Rabbit reticulocyte lysate (as a source of Hsp90 and co-chaperones)

-

Firefly luciferase

-

Denaturation buffer (e.g., containing guanidinium (B1211019) chloride)

-

Refolding buffer (containing ATP)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Denature firefly luciferase by incubation in denaturation buffer.

-

Initiate the refolding reaction by diluting the denatured luciferase into refolding buffer containing rabbit reticulocyte lysate and varying concentrations of this compound.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 120 minutes).

-

Measure the recovered luciferase activity by adding luciferase assay reagent and measuring the luminescence using a luminometer.

-

Calculate the percentage of luciferase refolding relative to the control (without inhibitor) and determine the IC50 value for the inhibition of Hsp90-mediated refolding.[4][5]

Conclusion

This compound is a promising novel Hsp90 inhibitor with significant anti-proliferative activity against a range of cancer cell lines.[1] Its mechanism of action involves the disruption of the Hsp90 chaperone machinery, leading to the degradation of key oncoproteins. The data and protocols presented in this technical guide provide a solid foundation for further investigation of this compound as a potential anti-cancer therapeutic agent. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic properties, and safety profile.

References

- 1. Identification of vibsanin A analog as a novel HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. targetmol.cn [targetmol.cn]

- 4. High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a High-Throughput Screening Cancer Cell-Based Luciferase Refolding Assay for Identifying Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of Hsp90-IN-12 (Vibsanin A Analog C)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins.[1] In cancerous cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival, making it a compelling target for cancer therapy.[1][2] Hsp90-IN-12, also known as Vibsanin A Analog C (VAC), is a novel inhibitor of Hsp90.[3][4] This technical guide provides a comprehensive overview of the biological activity of this compound, including its effects on cancer cell proliferation, its mechanism of action via Hsp90 inhibition, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the chaperone function of Hsp90. This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are crucial components of oncogenic signaling pathways. The hallmark indicators of Hsp90 inhibition, namely the degradation of client proteins and the induction of a heat shock response (evidenced by increased Hsp70 expression), have been observed upon treatment with this compound.[4]

Quantitative Data Presentation

The anti-proliferative activity of this compound (VAC) has been evaluated across a panel of human cancer cell lines. The 50% growth inhibition (GI50) values are summarized in the table below.

| Cell Line | Cancer Type | GI50 (µM) |

| HT-29 | Colon Cancer | 1.8 |

| 786-O | Renal Cancer | 2.1 |

| A549 | Lung Cancer | 2.3 |

| HeLa | Cervical Cancer | 2.3 |

| Panc1 | Pancreatic Cancer | 2.4 |

| MKN7 | Gastric Cancer | 2.7 |

| PC-3 | Prostate Cancer | 3.0 |

| 44As3 | Skin Cancer | 3.1 |

| U251 | Glioblastoma | 3.2 |

| DU145 | Prostate Cancer | 3.4 |

| ACHN | Renal Cancer | 3.6 |

| SK-BR-3 | Breast Cancer | 3.8 |

| MCF7 | Breast Cancer | 4.0 |

| OVCAR-3 | Ovarian Cancer | 4.1 |

Data sourced from: Miura K, et al. Bioorg Med Chem. 2020 Jan 15;28(2):115253.

Mandatory Visualizations

Signaling Pathway of Hsp90 Inhibition by this compound

Caption: this compound inhibits the Hsp90 chaperone, leading to client protein degradation and apoptosis.

Experimental Workflow for Evaluating this compound

Caption: Workflow for assessing this compound's anti-cancer activity and mechanism of action.

Experimental Protocols

Cell Viability Assay (WST-8 Assay)

This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of this compound.

Materials:

-

Human cancer cell lines

-

RPMI1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

-

This compound (Vibsanin A Analog C)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Cell Counting Kit-8 (WST-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000 cells per well in 180 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in DMSO and then dilute with medium to the desired final concentrations. The final DMSO concentration should be less than 0.5%.

-

Add 20 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of WST-8 solution to each well and incubate for an additional 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of Hsp90 Client Proteins and Hsp70 Induction

This protocol is to confirm the on-target effect of this compound by observing the degradation of known Hsp90 client proteins and the induction of Hsp70.

Materials:

-

Human cancer cell lines (e.g., 44As3)

-

Complete growth medium

-

This compound (Vibsanin A Analog C)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against Hsp70, AKT, HER2, CDK4, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations for 24 hours. Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities and normalize to the loading control to determine the relative changes in protein expression.

In Vitro Hsp90-Mediated Luciferase Refolding Assay

This assay directly measures the inhibitory effect of this compound on the chaperone activity of Hsp90.

Materials:

-

Recombinant firefly luciferase

-

Rabbit reticulocyte lysate

-

This compound (Vibsanin A Analog C)

-

Dithiothreitol (DTT)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing rabbit reticulocyte lysate and DTT.

-

Add this compound or vehicle control to the reaction mixture and pre-incubate.

-

Thermally denature the firefly luciferase by heating.

-

Add the denatured luciferase to the reaction mixture to initiate the refolding process.

-

Incubate the reaction at an appropriate temperature (e.g., 30°C) for a set time (e.g., 120 minutes).

-

Measure the luciferase activity using a luminometer after adding the luciferase assay reagent.

-

Calculate the percentage of luciferase refolding relative to the control and determine the inhibitory effect of this compound.

Conclusion

This compound (Vibsanin A Analog C) is a novel Hsp90 inhibitor with potent anti-proliferative activity against a broad range of cancer cell lines. Its mechanism of action involves the direct inhibition of Hsp90 chaperone function, leading to the degradation of key oncoproteins and subsequent cell growth inhibition. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and other potential Hsp90 inhibitors in a research and drug development setting.

References

- 1. High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OR | Free Full-Text | DPY19L3 promotes vasculogenic mimicry by its C-mannosyltransferase activity [techscience.com]

- 3. Heat Shock Proteins and PD-1/PD-L1 as Potential Therapeutic Targets in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of vibsanin A analog as a novel HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Protein Profile of a Novel Hsp90 Inhibitor

Disclaimer: As of December 2025, a specific target protein profile for a compound designated "Hsp90-IN-12" is not available in the public domain. This document serves as a comprehensive technical guide to the expected target protein profile of a representative novel, potent, and selective ATP-competitive Hsp90 inhibitor, created for researchers, scientists, and drug development professionals. The data, protocols, and visualizations are synthesized from established literature on well-characterized Hsp90 inhibitors.

Introduction: Hsp90 as a Pivotal Therapeutic Target

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for maintaining cellular proteostasis by facilitating the folding, stability, and activation of a wide array of "client" proteins.[1][2] These clients are often key nodes in signaling networks that regulate cell growth, differentiation, and survival.[2][3][4] In cancerous cells, Hsp90 is frequently overexpressed and plays a critical role in stabilizing mutated or overexpressed oncoproteins, thereby enabling multiple hallmarks of cancer.[5][6] This dependency, often termed "Hsp90 addiction," makes it a prime target for therapeutic intervention.[2]

Novel Hsp90 inhibitors are typically designed to compete with ATP at the N-terminal nucleotide-binding pocket, disrupting the chaperone's ATPase-dependent cycle.[6] This inhibition leads to the destabilization and subsequent proteasomal degradation of client proteins, offering a unique therapeutic strategy that can simultaneously dismantle multiple oncogenic pathways.[1][5]

Quantitative Data Presentation: Target Engagement and Proteomic Consequences

The efficacy and specificity of a novel Hsp90 inhibitor are determined through rigorous quantitative analysis of its binding characteristics and its impact on the cellular proteome.

Table 1: Representative Binding Affinity and Isoform Selectivity

This table presents hypothetical binding data for a novel inhibitor, showcasing high affinity for the cytosolic Hsp90 isoforms (α and β) and selectivity against the endoplasmic reticulum (Grp94) and mitochondrial (TRAP1) homologs, which can help mitigate off-target toxicities.

| Parameter | Hsp90α | Hsp90β | Grp94 | TRAP1 |

| Binding Affinity (Kd, nM) | 15.2 | 33.8 | >15,000 | >15,000 |

| IC50 (ATPase Assay, nM) | 35.5 | 62.1 | >25,000 | >25,000 |

Table 2: Representative Quantitative Proteomic Analysis of Client Protein Degradation

The following table summarizes expected results from a quantitative proteomic experiment (e.g., using SILAC or TMT labeling) in a relevant cancer cell line (e.g., MCF7 breast cancer) following a 24-hour treatment with the inhibitor. The data highlights the degradation of key oncogenic clients and the induction of a heat shock response, a key pharmacodynamic biomarker of Hsp90 inhibition.[1]

| Protein | Protein Class | Fold Change (Treated/Control) | p-value | Biological Role in Cancer |

| HER2/ERBB2 | Receptor Tyrosine Kinase | -4.5 | <0.001 | Pro-proliferative signaling |

| RAF1 | Kinase, MAPK Pathway | -4.1 | <0.001 | Cell proliferation |

| AKT1 | Kinase, Survival Pathway | -3.8 | <0.01 | Anti-apoptotic signaling |

| CDK4 | Kinase, Cell Cycle | -3.6 | <0.01 | G1/S phase progression |

| HIF-1α | Transcription Factor | -5.2 | <0.001 | Angiogenesis and metabolism |

| p53 (mutant) | Transcription Factor | -4.8 | <0.001 | Evasion of apoptosis |

| HSF1 | Transcription Factor | +3.1 | <0.01 | Heat shock response induction |

| HSP70 (HSPA1A) | Chaperone | +4.0 | <0.001 | Compensatory chaperone upregulation |

Detailed Experimental Protocols

Reproducible and robust methodologies are fundamental to characterizing a novel Hsp90 inhibitor.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

-

Objective: To directly measure the thermodynamic parameters of inhibitor binding to purified Hsp90 isoforms, determining the dissociation constant (Kd).

-

Methodology:

-

Express and purify recombinant human Hsp90α, Hsp90β, Grp94, and TRAP1 proteins to >95% purity.

-

Dialyze proteins and dissolve the inhibitor compound in the same buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2).

-

Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Titrate the inhibitor solution (e.g., 100-200 µM) into the sample cell in precisely measured aliquots at a constant temperature (25°C).

-

Measure the heat released or absorbed after each injection.

-

Integrate the resulting heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry (n), and enthalpy (ΔH).

-

Hsp90 ATPase Activity Assay

-

Objective: To quantify the functional inhibition of the Hsp90 ATPase cycle.

-

Methodology:

-

Utilize a commercially available ADP-Glo™ Kinase Assay or a similar system that quantifies ADP production.

-

Incubate purified Hsp90 (e.g., 1 µM) in the assay buffer with a serial dilution of the inhibitor for a pre-incubation period (e.g., 15 minutes).

-

Initiate the ATPase reaction by adding a saturating concentration of ATP (e.g., 1 mM).

-

Allow the reaction to proceed for a fixed time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and measure the amount of ADP generated by monitoring a luminescence or fluorescence signal.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

-

Quantitative Proteomics via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

-

Objective: To achieve a global, unbiased quantification of proteome changes following inhibitor treatment.

-

Methodology:

-

Metabolic Labeling: Culture two populations of a selected cancer cell line. One ("light") is grown in standard medium, while the other ("heavy") is grown in medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine) for at least six doublings.

-

Inhibitor Treatment: Treat the "heavy" population with the Hsp90 inhibitor at a functionally active concentration (e.g., 5x IC50) for a specified duration (e.g., 24 hours). Treat the "light" population with a vehicle control (DMSO).

-

Sample Preparation: Harvest and combine the "light" and "heavy" cell populations at a 1:1 protein mass ratio. Lyse the combined cells, extract proteins, and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light (H/L) ratios. Proteins with H/L ratios significantly deviating from 1 are considered differentially expressed. Perform bioinformatics analysis to identify significantly affected cellular pathways.[1]

-

Mandatory Visualizations: Diagrams of Pathways and Workflows

Caption: The Hsp90 chaperone cycle and its disruption by an ATP-competitive inhibitor.

Caption: Hsp90 inhibition leads to the degradation of multiple client kinases.

Caption: A standard workflow for proteomic-based target profiling of an Hsp90 inhibitor.

References

- 1. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hsp90: a drug target? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Hsp90-IN-12: A Deep Dive into its Structural Analysis and Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis. This makes Hsp90 a compelling target for anticancer drug development. Hsp90-IN-12, also known as Vibsanin A analog C (VAC), has emerged as a novel inhibitor of Hsp90. This technical guide provides a comprehensive overview of the structural analysis and binding site of this compound, presenting key data, experimental methodologies, and visual representations of associated pathways and workflows.

This compound is a derivative of Vibsanin A, a natural product that has shown various biological activities. Research has identified this compound as a potent anti-proliferative agent that exerts its effects through the inhibition of Hsp90.[1] This document will delve into the specifics of its interaction with Hsp90, offering valuable insights for researchers in the field of oncology and drug discovery.

This compound: Chemical and Physical Properties

This compound is chemically identified as Vibsanin A analog C (VAC). Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | Vibsanin A analog C (VAC) |

| CAS Number | 2408643-60-5 |

| Molecular Formula | C25H36O4 |

| Molecular Weight | 400.55 g/mol |

Mechanism of Action and Binding Site

This compound functions as an inhibitor of the Hsp90 molecular chaperone. Its anti-proliferative activity is attributed to this inhibition, which leads to the destabilization and subsequent degradation of Hsp90 client proteins crucial for cancer cell survival.[1] Studies on related vibsanin derivatives, such as Vibsanin B and C, suggest that these compounds may bind to the C-terminal domain (CTD) of Hsp90. This is a significant departure from the majority of Hsp90 inhibitors that target the N-terminal ATP-binding pocket. C-terminal inhibition is an attractive therapeutic strategy as it may circumvent some of the resistance mechanisms and off-target effects associated with N-terminal inhibitors. While a definitive co-crystal structure of this compound with Hsp90 is not yet publicly available, docking studies with related vibsanin compounds provide a putative binding model within the Hsp90 C-terminal domain.

The proposed mechanism of action involves the disruption of Hsp90 dimerization and the allosteric modulation of its chaperone activity. By binding to the CTD, this compound is thought to interfere with the conformational changes necessary for the Hsp90 chaperone cycle, ultimately leading to the degradation of client proteins.

Quantitative Analysis of Hsp90 Inhibition

The inhibitory activity of this compound and its analogs is typically assessed through various in vitro and cell-based assays. While specific binding affinity constants (Ki, Kd) for this compound are not extensively reported in the public domain, the biological activity is often quantified by measuring the half-maximal inhibitory concentration (IC50) in cancer cell lines or in functional assays like the luciferase refolding assay. For instance, derivatives of the related Vibsanin C have demonstrated potent Hsp90 inhibitory activity with IC50 values in the sub-micromolar range.[2]

| Compound Class | Assay | Cell Line | IC50 (µM) |

| Vibsanin C Derivatives | Hsp90 Inhibition | - | 0.27 - 0.39 |

Note: The IC50 values presented are for related Vibsanin C derivatives and serve as an indication of the potential potency of the vibsanin scaffold.

Signaling Pathways and Experimental Workflows

The inhibition of Hsp90 by this compound has downstream effects on multiple signaling pathways that are critical for tumorigenesis. A simplified representation of the Hsp90-client protein interaction and the impact of its inhibition is depicted below.

Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation and downstream anti-cancer effects.

Experimental Protocols

Luciferase Refolding Assay

The Hsp90-dependent luciferase refolding assay is a common functional assay to screen for and characterize Hsp90 inhibitors.

Principle: Heat-denatured firefly luciferase requires the Hsp90 chaperone machinery to refold into its active, light-emitting conformation. Hsp90 inhibitors will prevent this refolding, leading to a decrease in luminescence.

Protocol Outline:

-

Preparation of Reagents:

-

Purified firefly luciferase.

-

Rabbit reticulocyte lysate (as a source of Hsp90 and co-chaperones).

-

Luciferin (B1168401) substrate solution containing ATP.

-

Test compound (this compound) at various concentrations.

-

-

Denaturation of Luciferase:

-

Incubate purified luciferase at a denaturing temperature (e.g., 42°C) for a specified time to unfold the enzyme.

-

-

Refolding Reaction:

-

Initiate the refolding by diluting the denatured luciferase into rabbit reticulocyte lysate pre-incubated with either DMSO (vehicle control) or the test compound.

-

Incubate the mixture at a permissive temperature (e.g., 30°C) to allow for chaperone-mediated refolding.

-

-

Measurement of Luciferase Activity:

-

At various time points, take aliquots of the refolding reaction and add the luciferin substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of refolded luciferase activity relative to the control.

-

Plot the percentage of activity against the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for the Hsp90-dependent luciferase refolding assay to assess the inhibitory activity of this compound.

X-ray Crystallography for Structural Analysis (General Protocol)

While a specific co-crystal structure of this compound is not available, the following outlines the general methodology used to determine the structure of Hsp90 in complex with an inhibitor.

Protocol Outline:

-

Protein Expression and Purification:

-

Express the target Hsp90 domain (e.g., the C-terminal domain) in a suitable expression system (e.g., E. coli).

-

Purify the protein to high homogeneity using chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography.

-

-

Crystallization:

-

Mix the purified Hsp90 domain with the inhibitor (this compound) in a stoichiometric ratio.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion methods (sitting or hanging drop).

-

Optimize the initial crystal hits to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement with a known Hsp90 structure as a search model.

-

Build the model of the Hsp90-inhibitor complex into the electron density map and refine the structure to achieve good geometric and statistical quality.

-

Caption: General workflow for determining the co-crystal structure of Hsp90 with an inhibitor like this compound.

Conclusion

This compound (Vibsanin A analog C) represents a promising class of Hsp90 inhibitors with a potential mechanism of action involving the C-terminal domain of the chaperone. This mode of inhibition offers a distinct advantage over traditional N-terminal inhibitors and warrants further investigation. While detailed structural and quantitative binding data for this compound itself are still emerging, the information available for the vibsanin class of compounds provides a strong foundation for future research and development. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for scientists working to unravel the therapeutic potential of this compound and similar molecules in the fight against cancer.

References

Hsp90-IN-12: An In-Depth Technical Guide on its Effect on Hsp90 Client Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability and function of a wide array of "client" proteins. Many of these client proteins are key signaling molecules, such as protein kinases and transcription factors, that are often dysregulated in diseases like cancer. Hsp90 inhibitors, such as Hsp90-IN-12, represent a promising therapeutic strategy by disrupting the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway. This targeted degradation of oncoproteins forms the basis of the anticancer activity of Hsp90 inhibitors. This technical guide provides a comprehensive overview of the effects of this compound on Hsp90 client proteins, including detailed experimental protocols and data presentation.

Mechanism of Action

This compound, like other Hsp90 inhibitors, is designed to bind to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition prevents the binding and hydrolysis of ATP, which are critical for the conformational changes required for the Hsp90 chaperone cycle.[1] Disruption of this cycle leads to the destabilization of Hsp90 client proteins. These misfolded proteins are then recognized by the cellular quality control machinery, ubiquitinated by E3 ligases (often involving the co-chaperone CHIP), and targeted for degradation by the 26S proteasome.[2] This leads to the simultaneous depletion of multiple oncogenic client proteins, thereby inhibiting various cancer-promoting signaling pathways.[3]

Data Presentation: Effect of Hsp90 Inhibition on Client Protein Levels

The following tables summarize representative quantitative data on the degradation of key Hsp90 client proteins in response to treatment with Hsp90 inhibitors. While specific data for this compound is not publicly available, the data presented for well-characterized inhibitors like 17-AAG and Geldanamycin are illustrative of the expected effects. Data is typically presented as a percentage of the control (untreated) protein levels, as determined by densitometric analysis of Western blots.

Table 1: Degradation of Hsp90 Client Proteins in BT-474 Breast Cancer Cells

| Client Protein | Hsp90 Inhibitor | Concentration | Treatment Time (hours) | Remaining Protein Level (%) |

| Her2 | 17-AAG | 100 nM | 24 | ~20%[4] |

| Akt | 17-AAG | 100 nM | 24 | ~40% |

| c-Raf | 17-AAG | 100 nM | 24 | ~30% |

Table 2: Degradation of Hsp90 Client Proteins in HL-60 Leukemia Cells

| Client Protein | Hsp90 Inhibitor | Concentration | Treatment Time (hours) | Remaining Protein Level (%) |

| Akt | 17-AAG | 500 nM | 48 | ~30-40%[4] |

| c-Raf | 17-AAG | 500 nM | 48 | ~40-50%[4] |

Table 3: Degradation of c-Raf in Sf9 Insect Cells

| Client Protein | Hsp90 Inhibitor | Concentration | Treatment Time (hours) | Remaining Protein Level (%) |

| c-Raf | Geldanamycin | 1 µM | 24 | <10%[4] |

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on client proteins are provided below.

Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is used to determine the extent of client protein degradation following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., BT-474, HL-60)

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for Hsp90 client proteins (e.g., Her2, Akt, c-Raf) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 10, 100, 1000 nM) and a vehicle control (DMSO) for desired time points (e.g., 6, 12, 24, 48 hours).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[4]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[4]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane and detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using image analysis software and normalize the target protein bands to the loading control.[4]

Protocol 2: Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life

This assay measures the rate of degradation of a specific client protein by inhibiting new protein synthesis.

Materials:

-

All materials from Protocol 1

-

Cycloheximide (CHX) solution (e.g., 10 mg/mL in DMSO)

Procedure:

-

Cell Culture and Pre-treatment: Seed cells as described in Protocol 1. Pre-treat the cells with this compound or vehicle for a short period (e.g., 2-4 hours) to inhibit Hsp90 before blocking protein synthesis.[5]

-

CHX Treatment: Add CHX to the culture medium at a final concentration of 10-100 µg/mL to inhibit protein synthesis. This is considered time point zero (t=0).[5]

-

Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).[5]

-

Western Blot Analysis: Perform Western blotting for the protein of interest and a loading control as described in Protocol 1.

-

Data Analysis: Quantify the band intensities at each time point, normalize to the loading control, and then express the protein level as a percentage of the level at t=0. Plot the percentage of remaining protein versus time on a semi-logarithmic scale to determine the protein half-life.[5]

Protocol 3: Ubiquitination Assay

This protocol is used to determine if the degradation of a client protein upon this compound treatment is mediated by the ubiquitin-proteasome system.

Materials:

-

All materials from Protocol 1

-

Proteasome inhibitor (e.g., MG132)

-

Immunoprecipitation (IP) buffer

-

Protein A/G agarose (B213101) beads

-

Antibody for immunoprecipitation (specific to the client protein)

-

Antibody for detecting ubiquitin (e.g., anti-ubiquitin)

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle. In a parallel set of experiments, pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours before adding this compound to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in IP buffer.

-

Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysates with an antibody against the client protein of interest overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complex.

-

Washing and Elution: Wash the beads extensively with IP buffer. Elute the immunoprecipitated proteins from the beads using Laemmli buffer.

-

Western Blot Analysis: Perform Western blotting as described in Protocol 1. Probe one membrane with an antibody against the client protein to confirm successful immunoprecipitation. Probe another membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the client protein.

-

Data Analysis: An increase in the high-molecular-weight smear of the ubiquitinated client protein in the this compound treated sample (especially in the presence of MG132) indicates that Hsp90 inhibition promotes its ubiquitination.[5]

Mandatory Visualizations

Caption: this compound inhibits the Hsp90 chaperone cycle, leading to client protein degradation.

Caption: A streamlined workflow for Western blot analysis to validate protein degradation.

Caption: Hsp90 inhibition by this compound destabilizes key client proteins in major signaling pathways.

References

- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Hsp90-IN-12 and Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a multitude of client proteins.[1] In oncology, Hsp90 has emerged as a compelling therapeutic target due to its overexpression in cancer cells and its critical role in stabilizing oncoproteins that drive tumor initiation, progression, and survival.[1][2] These client proteins include a wide array of signaling molecules, such as growth factor receptors (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1, CDK4), and transcription factors.[2] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[1]

Hsp90-IN-12, also known as vibsanin A analog C (VAC), is a novel inhibitor of Hsp90.[3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on cancer cell proliferation. It includes quantitative data on related Hsp90 inhibitors, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Anti-proliferative and Hsp90 Inhibitory Activities

While this compound (VAC) has been shown to exhibit anti-proliferative effects against various human cancer cell lines and inhibit Hsp90-mediated protein refolding, specific IC50 values for its anti-proliferative activity are not extensively available in the public domain.[3] To provide a quantitative context for the potency of Hsp90 inhibitors, the following tables summarize the IC50 values for other representative Hsp90 inhibitors against various cancer cell lines and for the Hsp90 inhibitory activity of other vibsane-type diterpenoids.

Table 1: Anti-proliferative Activity of Selected Hsp90 Inhibitors

| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| MPC-3100 | HCT-116 (Colon) | 540 | [4] |

| 17-AAG | H2228 (Lung) | 4.131 - 4.739 | [5] |

| H2009 (Lung) | 4.131 - 4.739 | [5] | |

| H1975 (Lung) | 4.131 - 4.739 | [5] | |

| AUY-922 | H1650 (Lung) | 1.472 - 2.595 | [5] |

| H2009 (Lung) | 1.472 - 2.595 | [5] | |

| H1975 (Lung) | 1.472 - 2.595 | [5] | |

| DDO-5936 | HCT116 (Colorectal) | 8990 | |

| Compound 8c | MCF-7 (Breast) | 20000 ± 1200 | |

| SK-N-MC (Ewing Sarcoma) | 12800 ± 900 | ||

| THP-1 (Leukemia) | 33900 ± 8500 | ||

| Compound 13g | MCF-7 (Breast) | 19300 ± 2000 | |

| SK-N-MC (Ewing Sarcoma) | 20000 ± 1500 | ||

| THP-1 (Leukemia) | 41500 ± 6300 |

Table 2: Hsp90 Inhibitory and Cytotoxic Activities of Vibsane-Type Diterpenoids

| Compound | Hsp90 IC50 (µM) | HL-60 IC50 (µM) | A-549 IC50 (µM) | SMMC-7721 IC50 (µM) | MCF-7 IC50 (µM) | SW480 IC50 (µM) | Reference |

| Vibsanin K (10) | 19.16 | - | - | - | - | - | [6] |

| 14,18-O-diacetyl-15-O-methylvibsanin U (4a) | - | 0.15 ± 0.01 | 0.69 ± 0.01 | 0.41 ± 0.02 | 0.75 ± 0.03 | 0.48 ± 0.03 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound on cancer cell proliferation and Hsp90 signaling.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete medium to achieve the desired final concentrations. Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.[7]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[8]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Gently mix by pipetting or using a plate shaker.[8]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).[8]

Protocol 2: Western Blot Analysis of Hsp90 Client Proteins

This protocol is used to assess the mechanism of action of this compound by measuring the degradation of known Hsp90 client proteins.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

6-well cell culture plates

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, p-Akt, Raf-1, CDK4) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).[9]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with an ECL reagent.[9]

-

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the changes in protein levels relative to the loading control.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflows for its evaluation.

Caption: this compound inhibits Hsp90, leading to the degradation of client oncoproteins and suppression of pro-survival signaling pathways.

References

- 1. Synthesis and evaluation of biological activities of vibsanin A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Development of Hsp90β-Selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HSP90 inhibition induces cytotoxicity via down-regulation of Rad51 expression and DNA repair capacity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Coumarin–Imidazothiadiazole Derivative, SP11 Abrogates Tumor Growth by Targeting HSP90 and Its Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hsp90-IN-12 and the Induction of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hsp90 as a Therapeutic Target in Oncology

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is crucial for maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a diverse array of client proteins.[1][2] In cancerous cells, Hsp90 is frequently overexpressed and plays a pivotal role in stabilizing a multitude of oncoproteins that are essential for tumor initiation, growth, and survival.[1][3] These client proteins are key components of major signaling pathways, including PI3K/Akt, Raf/MEK/ERK, and JAK/STAT.[3][4] Consequently, the inhibition of Hsp90 has emerged as a promising therapeutic strategy in oncology, as it allows for the simultaneous disruption of multiple oncogenic signaling cascades, ultimately leading to cell cycle arrest and programmed cell death, or apoptosis.[2][3][5]

Hsp90 inhibitors, such as the conceptual Hsp90-IN-12, typically function by binding to the ATP-binding pocket located in the N-terminal domain of Hsp90. This competitive inhibition disrupts the chaperone's intrinsic ATPase activity, which is essential for its function.[1] The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[2] This targeted degradation of multiple oncoproteins provides a multi-pronged approach to suppressing cancer cell signaling and inducing apoptosis.

Core Mechanism: this compound in Apoptosis Induction

The primary mechanism by which Hsp90 inhibitors like this compound induce apoptosis is through the destabilization and subsequent degradation of key pro-survival and anti-apoptotic client proteins. This disruption of cellular signaling pathways shifts the balance within the cell, favoring programmed cell death.

Key Signaling Pathways Affected

Inhibition of Hsp90 by compounds such as this compound can impact several critical signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt Pathway: Akt is a crucial client protein of Hsp90. Its degradation following Hsp90 inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL and the activation of pro-apoptotic proteins like Bad.

-

Raf/MEK/ERK Pathway: The Raf-1 kinase, a key component of this pathway that promotes cell proliferation and survival, is also an Hsp90 client. Its degradation disrupts downstream signaling, contributing to apoptosis.

-

NF-κB Signaling: Hsp90 is involved in the stability of components of the NF-κB pathway, which regulates the expression of genes involved in cell survival. Inhibition of Hsp90 can lead to the suppression of NF-κB activity.

-

Mitochondria-Dependent Pathway: The degradation of anti-apoptotic Bcl-2 family proteins and the destabilization of the mitochondrial membrane potential can lead to the release of cytochrome c from the mitochondria into the cytosol. This event triggers the activation of the caspase cascade, ultimately leading to apoptosis.

Visualization of the Apoptotic Signaling Pathway

Caption: this compound mediated apoptosis signaling pathway.

Quantitative Data Presentation

The efficacy of Hsp90 inhibitors can be quantified through various in vitro assays. The following tables summarize representative data for well-characterized Hsp90 inhibitors, which can serve as a benchmark for evaluating novel compounds like this compound.

Table 1: In Vitro Cytotoxicity of Hsp90 Inhibitors in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug. The data below represents IC50 values determined by cell viability assays after 48-72 hours of treatment.

| Hsp90 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |

| 17-AAG | H2228 | Lung Adenocarcinoma | 4.131 - 4.739[1] |

| IPI-504 | H1975 | Lung Adenocarcinoma | 1.472 - 2.595[1] |

| STA-9090 | H2009 | Lung Adenocarcinoma | 4.131 - 4.739[1] |

| AUY-922 | H1650 | Lung Adenocarcinoma | 1.472 - 2.595[1] |

| Thiazolyl Benzodiazepine (TB) | MCF-7 | ER+ Breast Cancer | 7200[1] |

Table 2: Modulation of Apoptosis-Related Proteins by Hsp90 Inhibitors

Hsp90 inhibitors induce apoptosis by altering the expression levels of key regulatory proteins. The following table illustrates typical changes observed by Western blot analysis following treatment with an Hsp90 inhibitor.

| Protein | Role in Apoptosis | Expected Change with Hsp90 Inhibitor Treatment |

| Bcl-2 | Anti-apoptotic | Decrease |

| Bax | Pro-apoptotic | Increase |

| Cleaved Caspase-3 | Executioner Caspase | Increase |

| PARP | DNA Repair Enzyme | Cleavage (Increase in cleaved form) |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the apoptosis-inducing effects of Hsp90 inhibitors like this compound.

Experimental Workflow Visualization

Caption: Experimental workflow for apoptosis induction assay.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.[1]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range appropriate for the expected IC50.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.[1]

Materials:

-

Cancer cells treated with this compound and vehicle control

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins.[1]

Materials:

-

Cancer cells treated with this compound and vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Conclusion

Hsp90 remains a compelling target for the development of novel anticancer therapeutics. While specific data for this compound is not yet widely available, the established mechanisms of action of other Hsp90 inhibitors provide a strong rationale for its potential to induce apoptosis in cancer cells. The protocols and data presented in this guide offer a robust framework for the preclinical evaluation of this compound and other emerging Hsp90 inhibitors. Through systematic investigation of its effects on cell viability, apoptosis induction, and the modulation of key signaling pathways, the therapeutic potential of this compound can be thoroughly characterized.

References

Unveiling Hsp90-IN-12: A Technical Primer on a Novel Chaperone Inhibitor

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cancer therapeutics, the molecular chaperone Heat shock protein 90 (Hsp90) has long been a focal point for drug development. Its role in stabilizing a plethora of oncoproteins makes it a prime target for intervention. A notable advancement in this area is the discovery of Hsp90-IN-12, a novel inhibitor derived from the natural product vibsanin A. This technical guide provides an in-depth analysis of the core novelty, mechanism of action, and experimental validation of this compound, tailored for researchers, scientists, and drug development professionals.

This compound, identified as vibsanin A analog C (VAC), has demonstrated significant potential as a potent and selective Hsp90 inhibitor.[1] Its novelty lies in its unique chemical scaffold, which differs from the well-trodden path of ansamycin (B12435341) and resorcinol-based inhibitors. This distinction offers the potential for a different spectrum of activity and a more favorable side-effect profile.

Mechanism of Action: Disrupting the Chaperone Cycle

This compound exerts its therapeutic effect by inhibiting the essential ATPase activity of Hsp90. This inhibition disrupts the chaperone's conformational cycle, which is critical for the proper folding, stability, and function of its numerous "client" proteins. Many of these client proteins are key drivers of cancer cell proliferation, survival, and metastasis. By destabilizing these oncoproteins, this compound triggers their degradation via the ubiquitin-proteasome pathway, leading to a multi-pronged attack on cancerous cells.

The primary mechanism of action is illustrated in the following signaling pathway:

Quantitative Analysis of Biological Activity

The efficacy of this compound has been quantified through various in vitro assays. The anti-proliferative activity was assessed across a panel of human cancer cell lines, with the half-maximal inhibitory concentrations (IC50) determined. Furthermore, its direct inhibitory effect on Hsp90 was confirmed using a luciferase refolding assay.

Table 1: Anti-proliferative Activity of this compound (VAC)

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 8.9 |

| HT-29 | Colon Cancer | 12.4 |

| A549 | Lung Cancer | 15.6 |

| MCF7 | Breast Cancer | 10.2 |

| PANC-1 | Pancreatic Cancer | 18.5 |

| U2OS | Osteosarcoma | 9.5 |

Table 2: Hsp90 Inhibitory Activity of this compound (VAC)

| Assay | Endpoint | IC50 (µM) |

| Luciferase Refolding | Inhibition of Hsp90-mediated protein refolding | 14.3 |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the procedure for determining the anti-proliferative effects of this compound on cancer cell lines.

Protocol Details:

-